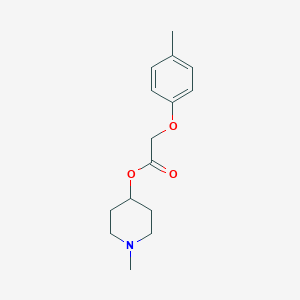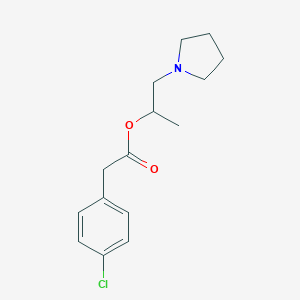
1-Methylpiperidin-4-yl 2-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpiperidin-4-yl 2-iodobenzoate, also known as MPIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile molecule that can be synthesized using different methods, and its unique structure allows for diverse biochemical and physiological effects. In
作用机制
The mechanism of action of 1-Methylpiperidin-4-yl 2-iodobenzoate depends on the specific biological target it interacts with. In medicinal chemistry, this compound has been shown to inhibit specific enzymes and proteins involved in different disease pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects depending on the specific target it interacts with. In medicinal chemistry, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In material science, it has been shown to have unique electronic and optical properties that make it a promising material for various applications.
实验室实验的优点和局限性
One of the main advantages of using 1-Methylpiperidin-4-yl 2-iodobenzoate in lab experiments is its versatility. It can be synthesized using different methods, and its functional groups can be modified to introduce different chemical functionalities. This allows for the synthesis of diverse compounds with specific properties.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.
未来方向
There are several future directions for research on 1-Methylpiperidin-4-yl 2-iodobenzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of different diseases. In material science, further studies are needed to explore its potential applications in the development of electronic devices and sensors. Additionally, further studies are needed to investigate its potential toxicity and safety profile. Overall, this compound is a promising molecule that has the potential to make significant contributions to various fields of research.
合成方法
There are several methods for synthesizing 1-Methylpiperidin-4-yl 2-iodobenzoate, but the most common one involves the reaction of 2-iodobenzoic acid with 1-methylpiperidine in the presence of a coupling reagent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is obtained by filtration and purification.
科学研究应用
1-Methylpiperidin-4-yl 2-iodobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's, and Parkinson's. Its unique structure allows for specific interactions with biological targets, making it a promising molecule for drug discovery.
In organic synthesis, this compound has been used as a building block for the synthesis of complex molecules. Its functional groups can be modified to introduce different chemical functionalities, allowing for the synthesis of diverse compounds with specific properties.
In material science, this compound has been explored for its potential applications in the development of electronic devices and sensors. Its unique electronic and optical properties make it a promising material for the fabrication of various devices.
属性
分子式 |
C13H16INO2 |
|---|---|
分子量 |
345.18 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
InChI 键 |
PELWOVKMTQUDPE-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
规范 SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)


